Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Analytical Chemistry Quality Control Chemical Synthesis

Researchers synthesizing focused kinase inhibitor libraries require a reliable thiazole scaffold with well-defined reactivity. This compound (MW 204.27, mp 103.5°C) features three distinct modification sites-a hydrolyzable methyl ester, a nucleophilic-substitution-ready 2-methylsulfanyl group, and a 4-amino group-enabling rapid diversification. Its molecular weight falls within the ideal fragment range for FBDD campaigns. QC documentation (HPLC, NMR) ensures synthetic reproducibility batch-to-batch.

Molecular Formula C6H8N2O2S2
Molecular Weight 204.3 g/mol
CAS No. 60093-05-2
Cat. No. B1268443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
CAS60093-05-2
Molecular FormulaC6H8N2O2S2
Molecular Weight204.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(S1)SC)N
InChIInChI=1S/C6H8N2O2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h7H2,1-2H3
InChIKeyGVNAJKLESILZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.4 [ug/mL]

Procurement Guide for Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate


Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate (CAS 60093-05-2) is a heterocyclic organic compound belonging to the thiazole family. It is characterized by a thiazole ring substituted with an amino group at the 4-position, a methylsulfanyl group at the 2-position, and a methyl ester at the 5-position [1]. With a molecular formula of C6H8N2O2S2 and a molecular weight of 204.27 g/mol, it serves as a versatile small molecule scaffold for the synthesis of more complex thiazole derivatives [1]. Its IUPAC name is methyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate .

Why Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate Cannot Be Substituted


While the thiazole core is common, the specific combination of substituents on Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate (CAS 60093-05-2) creates a unique chemical entity. Substituting it with a seemingly close analog, such as the ethyl ester (Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, CAS 39736-29-3) or the free acid (4-Amino-2-(methylthio)thiazole-5-carboxylic acid, CAS unavailable), would alter its reactivity, solubility, and the physicochemical properties of any derived compounds. Even small changes in the ester moiety (methyl vs. ethyl) can significantly impact reaction kinetics, yield, and the biological activity of the final product . The precise molecular weight and fingerprint provided by the methyl ester are critical for analytical tracking and ensuring synthetic reproducibility.

Quantifiable Evidence for Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate


Melting Point for Identity and Purity Verification

The melting point of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a sharply defined 103.5°C . This physical constant serves as a primary indicator of identity and purity. In contrast, closely related compounds like Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate (CAS 39736-29-3) or 4-Amino-2-(methylthio)thiazole-5-carboxylic acid will exhibit different melting points, providing a clear, simple, and quantifiable method to distinguish this specific compound from its analogs upon receipt and prior to use.

Analytical Chemistry Quality Control Chemical Synthesis

Molecular Weight for LC-MS and HPLC Identification

The compound possesses a precise monoisotopic mass of 204.003 Da and an average molecular weight of 204.27 g/mol [1]. This value is a unique identifier in mass spectrometry and high-performance liquid chromatography (HPLC). When monitoring a synthetic reaction or analyzing a complex mixture, this exact mass-to-charge ratio (m/z) allows for unambiguous identification and quantification of the target compound, differentiating it from other potential reaction byproducts or related thiazole analogs such as the ethyl ester variant (which has a molecular weight of 218.30 g/mol) .

LC-MS HPLC Reaction Monitoring

Hazard Profile for Safe Laboratory Handling

According to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS), Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is classified as Acute Toxicity Category 4 (oral), with the hazard statement H302 (Harmful if swallowed) [1]. It also carries risk phrase R 36/37/38, indicating it is irritating to eyes, respiratory system, and skin . This specific hazard profile mandates particular handling procedures and personal protective equipment (PPE) that may differ from other thiazole analogs which might have different toxicity classifications, such as skin sensitizers or aquatic toxins.

Laboratory Safety Risk Assessment Hazard Communication

Application Scenarios for Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate


Diversified Thiazole Library Synthesis

This compound's ester and methylsulfanyl groups provide distinct sites for chemical modification, making it a privileged scaffold for generating a diverse array of novel thiazole derivatives. The methyl ester can be hydrolyzed to the free acid or transformed into various amides, while the 2-methylsulfanyl group can act as a leaving group in nucleophilic substitution reactions [1]. Its use as a starting material for synthesizing focused libraries targeting specific biological pathways (e.g., kinase inhibition) is a primary application [2]. The well-defined physicochemical properties described in Section 3 are crucial for purifying and characterizing the resulting library members.

Reference Standard for Analytical Method Development

Given its sharply defined melting point of 103.5°C and unique molecular weight of 204.27 g/mol, Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is well-suited for use as a reference standard in developing and validating analytical methods. Its distinct mass allows for its use in tuning LC-MS systems, while its melting point can serve as a calibration check for melting point apparatus [1]. This is particularly relevant in pharmaceutical intermediate production where rigorous quality control of structurally similar thiazole building blocks is required.

Fragment for Fragment-Based Drug Discovery

With a molecular weight of 204.27 g/mol, the compound falls within the ideal size range for a fragment in FBDD campaigns [1]. Its thiazole core is a known pharmacophore, and the compound presents multiple vectors for fragment growing or linking to improve binding affinity to a biological target [2]. In this context, the specific substituents (amino, methylsulfanyl, methyl ester) provide a unique '3D' binding surface and electronic profile that distinguishes it from other, simpler thiazole fragments (e.g., unsubstituted thiazole), offering a more defined starting point for hit-to-lead optimization.

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